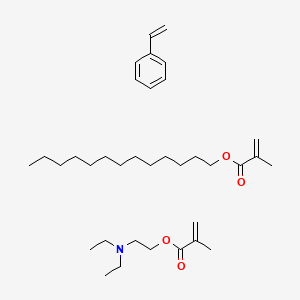

2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate

Description

Properties

CAS No. |

65086-64-8 |

|---|---|

Molecular Formula |

C35H59NO4 |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H32O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |

InChI Key |

IZYDLEZURJXHIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |

Related CAS |

65086-64-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol under acidic conditions . Styrene is usually synthesized through the dehydrogenation of ethylbenzene . Tridecyl 2-methylprop-2-enoate can be prepared by esterifying methacrylic acid with tridecyl alcohol .

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification processes. For instance, 2-(Diethylamino)ethyl 2-methylprop-2-enoate is produced in reactors where methacrylic acid and 2-(diethylamino)ethanol are combined under controlled temperatures and pressures . Styrene production involves catalytic dehydrogenation of ethylbenzene in the presence of steam . Tridecyl 2-methylprop-2-enoate is produced similarly to its laboratory synthesis but on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

Oxidation: N-oxides and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Substituted esters and amines.

Scientific Research Applications

2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is used in various scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine:

Industry: The compound is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active components that interact with biological targets . The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity . The styrene component can undergo polymerization, forming long chains that contribute to the material’s properties .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 2-Methylprop-2-enoate

This methacrylate derivative features a tertiary amine group (diethylamino) attached to an ethyl ester backbone. It is widely used in pH-responsive polymers and drug delivery systems due to its protonatable amine group, which enables solubility changes in acidic environments .

Styrene

A simple aromatic vinyl monomer (C₆H₅-CH=CH₂), styrene is a cornerstone of polystyrene production. Its rigid benzene ring contributes to high glass transition temperatures (Tg) and structural stability in polymers.

Tridecyl 2-Methylprop-2-enoate

This long-chain methacrylate ester (C13 alkyl group) is highly hydrophobic, often employed to enhance flexibility and reduce Tg in polymers. Its applications include coatings, adhesives, and elastomers .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 2-Methylprop-2-enoate

Key Similar Compounds :

- Dimethylaminoethyl methacrylate (DMAEMA): Shares a tertiary amine group but with a methyl substituent instead of ethyl. DMAEMA exhibits lower basicity and faster polymerization rates due to reduced steric hindrance .

- 2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyl group instead of an amine. HEMA is hydrophilic and used in hydrogels, contrasting with the pH-responsive behavior of diethylaminoethyl derivatives .

Data Table :

Styrene

Key Similar Compounds :

Data Table :

| Property | Styrene | α-Methylstyrene | Vinyl Toluene |

|---|---|---|---|

| Structure | C₆H₅-CH=CH₂ | C₆H₅-C(CH₃)=CH₂ | CH₃-C₆H₄-CH=CH₂ |

| Tg of Homopolymer | 100°C | 120°C | 85°C |

| Reactivity | High | Moderate | Moderate |

| Application | Polystyrene | High-heat resins | Paints, coatings |

Tridecyl 2-Methylprop-2-enoate

Key Similar Compounds :

Data Table :

| Property | Tridecyl Methacrylate | Lauryl Methacrylate | Stearyl Methacrylate |

|---|---|---|---|

| Alkyl Chain Length | C13 | C12 | C18 |

| Tg of Homopolymer | -65°C | -50°C | -80°C |

| Hydrophobicity | High | Moderate | Very High |

| Application | Flexible coatings | Latex polymers | Lubricating additives |

Structural and Functional Insights

- Amine vs. Ester Reactivity: The diethylamino group in 2-(Diethylamino)ethyl methacrylate enables pH-sensitive behavior, unlike styrene’s inert aromatic ring or tridecyl methacrylate’s non-reactive alkyl chain .

- Chain Length Effects : Longer alkyl chains (e.g., tridecyl) reduce polymer rigidity and Tg, whereas styrene’s rigid backbone increases Tg .

- Copolymer Utility: 2-(Diethylamino)ethyl methacrylate is often copolymerized with hydrophilic monomers (e.g., PEG) for targeted drug delivery, while tridecyl methacrylate is blended with acrylates for flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.